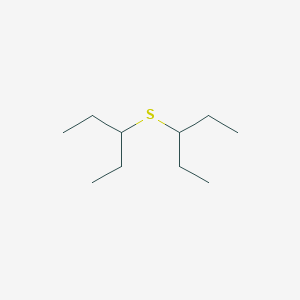

3-Pentan-3-ylsulfanylpentane

Description

3-Pentan-3-ylsulfanylpentane is a thioether compound characterized by a central sulfur atom connecting two pentane chains at the 3-position. Its structure features a sulfanyl (-S-) group, distinguishing it from sulfoxides or sulfones. Thioethers like this compound are typically less polar than sulfones or alcohols, influencing their solubility and reactivity .

Properties

CAS No. |

5414-98-2 |

|---|---|

Molecular Formula |

C10H22S |

Molecular Weight |

174.35 g/mol |

IUPAC Name |

3-pentan-3-ylsulfanylpentane |

InChI |

InChI=1S/C10H22S/c1-5-9(6-2)11-10(7-3)8-4/h9-10H,5-8H2,1-4H3 |

InChI Key |

RFAWIPKYLMDDTM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)SC(CC)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-pentan-3-ylsulfanylpentane typically involves the reaction of pentan-3-one with a suitable thiol under controlled conditions. One common method involves the use of a chlorinating agent such as thionyl chloride to convert pentan-3-one to 2-chloropentan-3-one, which is then reacted with a thiol to form the desired sulfanyl compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Pentan-3-ylsulfanylpentane can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfanyl group back to a thiol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted pentane derivatives depending on the nucleophile used.

Scientific Research Applications

3-Pentan-3-ylsulfanylpentane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor to pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-pentan-3-ylsulfanylpentane involves its interaction with various molecular targets, primarily through its sulfanyl group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Variations

3,3-Bis(ethylsulfonyl)pentane (CAS 2217-59-6) :

- Used as a solvent or fuel additive .

- 2-Methyl-3-pentanol (CAS 565-67-3): Molecular Formula: C₆H₁₄O Molecular Mass: 102.17 g/mol Key Feature: A secondary alcohol with hydrogen-bonding capability, enhancing water solubility and boiling point compared to thioethers .

- 2-Methyl-3-pentanone (CAS 565-69-5): Molecular Formula: C₆H₁₂O Molecular Mass: 100.16 g/mol Key Feature: A ketone with moderate polarity, reactive in nucleophilic additions and condensations. Lacks sulfur-based redox activity .

Structural and Reactivity Trends

- Polarity : Sulfonyl > Alcohol > Ketone > Thioether > Alkane.

- Oxidative Stability : Sulfonyl groups (as in 3,3-bis(ethylsulfonyl)pentane) resist further oxidation, while thioethers (e.g., 3-pentan-3-ylsulfanylpentane) are prone to oxidation to sulfoxides or sulfones.

- Solubility : Alcohols and sulfones exhibit higher water solubility due to hydrogen bonding or dipole interactions, whereas thioethers and alkanes are hydrophobic .

Data Tables

Table 1: Comparative Molecular Properties

| Compound | CAS Number | Molecular Formula | Molecular Mass (g/mol) | Functional Group |

|---|---|---|---|---|

| This compound | Not available | Likely C₁₀H₂₂S | ~186.34 (estimated) | Thioether (-S-) |

| 3,3-Bis(ethylsulfonyl)pentane | 2217-59-6 | C₉H₂₀O₄S₂ | 256.39 | Sulfonyl (-SO₂-) |

| 3-Methylpentane | 96-14-0 | C₆H₁₄ | 86.18 | Alkane |

| 2-Methyl-3-pentanol | 565-67-3 | C₆H₁₄O | 102.17 | Alcohol (-OH) |

| 2-Methyl-3-pentanone | 565-69-5 | C₆H₁₂O | 100.16 | Ketone (-C=O) |

Research Findings

- Synthetic Utility: Thioethers like this compound serve as intermediates in organosulfur chemistry, enabling C-S bond formation in agrochemicals and pharmaceuticals. Their sulfur atoms act as soft nucleophiles in SN2 reactions .

- Environmental Impact : Branched alkanes (e.g., 3-methylpentane) are volatile organic compounds (VOCs) with implications for air quality, whereas sulfonyl derivatives are more persistent due to oxidative resistance .

- Thermal Behavior : Sulfones (e.g., 3,3-bis(ethylsulfonyl)pentane) exhibit higher melting points (~100–150°C) compared to thioethers (~-20°C estimated), aligning with their crystalline packing efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.